

Commercial Sourcing and Purity Verification of 2-Bromoisonicotinohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoisonicotinohydrazide

Cat. No.: B1267980

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This technical guide provides an in-depth overview of the commercial availability and purity considerations for **2-Bromoisonicotinohydrazide** (CAS No: 29849-15-8), a key building block in medicinal chemistry and drug discovery. This document outlines major commercial suppliers, reported purity levels, and generalized experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Suppliers and Purity

2-Bromoisonicotinohydrazide is available from a range of chemical suppliers. However, a critical consideration for researchers is that the level of quality control and provided analytical data can vary significantly. Several major suppliers offer this compound with a stated purity of $\geq 98\%$. It is noteworthy that some prominent suppliers, including Sigma-Aldrich and Amerigo Scientific, provide this product on an "as-is" basis. This policy underscores the necessity for researchers to independently verify the identity and purity of the compound before its use in sensitive applications.

The following table summarizes the publicly available information from various commercial suppliers.

Supplier	Stated Purity	Catalogue Number (Example)	Notes
ChemScene	≥98%	CS-0212245	Provides basic physicochemical properties.[1]
Parchem	98%	-	Lists various synonyms for the compound.
BLD Pharm	-	-	Provides storage conditions (Sealed in dry, 2-8°C).
Amerigo Scientific	-	-	Explicitly states they do not collect analytical data; buyer assumes responsibility for confirming purity.
Sigma-Aldrich	-	AldrichCPR	Sold as part of a collection of unique chemicals; no analytical data provided, and all sales are final.

Experimental Protocols

Given the variability in supplier-provided data, in-house synthesis and/or rigorous analytical verification are often necessary. The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of **2-Bromoisonicotinohydrazide**.

Synthesis of 2-Bromoisonicotinohydrazide (Generalized Protocol)

The synthesis of **2-Bromoisonicotinohydrazide** is typically achieved through the reaction of an activated form of 2-bromoisonicotinic acid with hydrazine. A common approach involves the conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis.

Step 1: Esterification of 2-Bromoisonicotinic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromoisonicotinic acid (1.0 eq) in an excess of absolute ethanol.
- **Acid Catalyst:** Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-bromoisonicotinate. This can be purified further by column chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 2-Bromoisonicotinate

- **Reaction Setup:** Dissolve the ethyl 2-bromoisonicotinate (1.0 eq) in ethanol in a round-bottom flask.
- **Hydrazine Addition:** Add an excess of hydrazine hydrate (e.g., 3-5 eq) dropwise to the solution at room temperature with stirring.
- **Reaction:** Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the hydrazide product by TLC.
- **Product Isolation:** Upon completion, cool the reaction mixture. The **2-Bromoisonicotinohydrazide** often precipitates out of the solution. The precipitate can be collected by filtration.

- **Washing:** Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the purified product under vacuum.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

- **Solvent Selection:** Test the solubility of the crude **2-Bromoisonicotinohydrazide** in various solvents (e.g., ethanol, methanol, water, or a mixture) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
- **Dissolution:** In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
- **Hot Filtration (if necessary):** If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this process. Further cooling in an ice bath can maximize the yield.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent.
- **Drying:** Dry the purified crystals in a vacuum oven.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be developed to assess the purity of **2-Bromoisonicotinohydrazide**.

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is a common starting point.
- Mobile Phase: A gradient elution is often effective. A typical mobile phase system would consist of:
 - Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
 - Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
- Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes can be used to separate the main compound from any impurities.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and dilute to an appropriate concentration for injection.

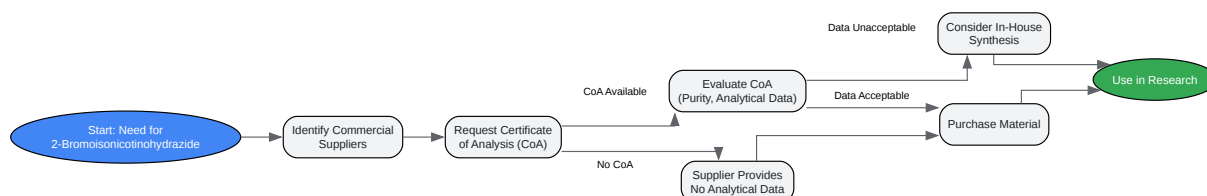
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of **2-Bromoisonicotinohydrazide**.

- Solvent: A deuterated solvent in which the compound is soluble, such as DMSO- d_6 or CDCl_3 .
- ^1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazide group ($-\text{NHNH}_2$). The chemical shifts and coupling patterns will be indicative of the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

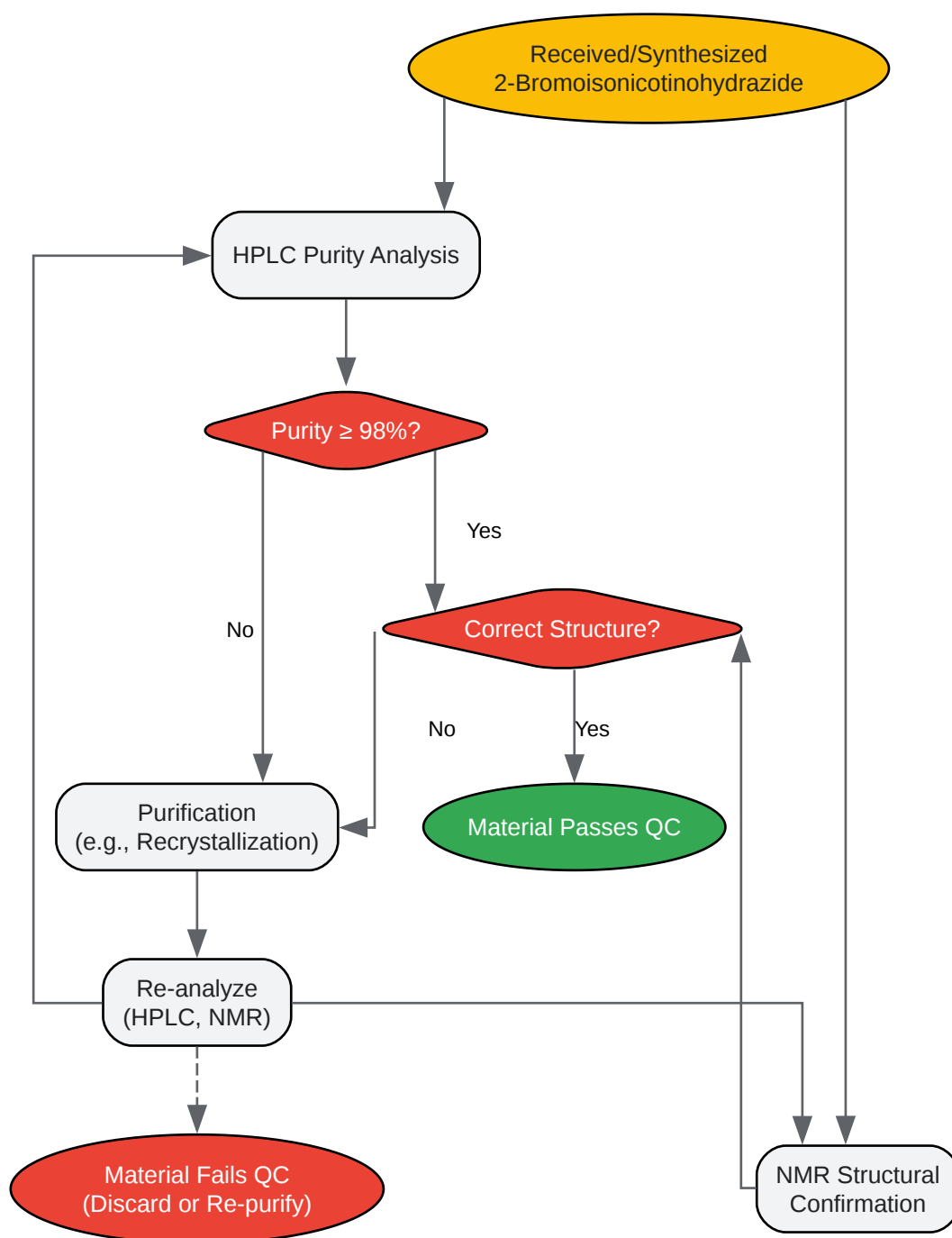
Visualized Workflows

The following diagrams illustrate the logical workflows for sourcing and verifying the purity of **2-Bromoisonicotinohydrazide**.



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Caption: Sourcing workflow for **2-Bromoisonicotinohydrazide**.



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Caption: Purity verification workflow for **2-Bromoisonicotinohydrazide**.

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References

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